

The Pharmacokinetics of ^{18}F -MNI-444 in the Human Brain: A Technical Guide

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Compound of Interest

Compound Name: Mni-444

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This technical guide provides a comprehensive overview of the pharmacokinetic properties of ^{18}F -**MNI-444**, a novel positron emission tomography (PET) radiotracer for imaging adenosine A_2A receptors in the human brain. The information presented herein is synthesized from key studies to support neuroscience research and drug discovery efforts targeting the A_2A receptor.

Introduction

^{18}F -**MNI-444** is a selective antagonist for the adenosine A_2A receptor, which is implicated in a variety of neurodegenerative and neuropsychiatric disorders.[1] PET imaging with this radiotracer allows for the in vivo quantification and localization of these receptors, offering a valuable tool for understanding disease pathophysiology and for the development of novel therapeutics.[1][2] This guide details the metabolic fate, brain uptake, and dosimetry of ^{18}F -**MNI-444** in healthy human subjects.

Quantitative Pharmacokinetic Data

The pharmacokinetic profile of ^{18}F -**MNI-444** has been characterized through studies involving healthy human volunteers. The key quantitative data are summarized in the tables below for ease of reference and comparison.

Table 1: Brain Kinetics and Dosimetry of ^{18}F -MNI-444

Parameter	Value	Reference
Binding Potential (BPnd) in A ₂ A-rich regions	2.6 - 4.9	[1][2]
Test-Retest Variability (BPnd)	< 10%	
Whole-Body Effective Dose	~0.023 mSv/MBq	
Peak Uptake in Putamen (SUV)	3.0 - 4.0	
Time to Peak Uptake in Putamen	~30 minutes	
Peak Uptake in Cerebellum	Within 5 minutes	

Table 2: Metabolism and Excretion of ¹⁸F-MNI-444

Time Point	Parent Compound in Plasma	Reference
90 minutes	78.1% ± 9.2%	
210 minutes	61.5% ± 6.6%	
Primary Route of Elimination	Hepatobiliary	

Table 3: Organ Biodistribution of ¹⁸F-MNI-444 (Peak % Injected Dose)

Organ	Peak %ID	Reference
Liver	29.0% ± 3.9% (at 16 min)	
Intestine	7.3% ± 1.3%	
Brain	3.4% ± 0.8%	
Heart	2.4% ± 0.2%	

Experimental Protocols

The data presented in this guide were primarily derived from a study involving ten healthy human volunteers. Six of these subjects participated in brain PET studies, while four were enrolled in whole-body PET studies.

Radiotracer Administration

A single dose of ^{18}F -**MNI-444** (mean \pm SD: 348.3 ± 59.6 MBq) was administered as a slow intravenous bolus injection over 3 minutes, followed by a 10 mL saline flush.

PET Imaging

Brain and whole-body PET images were acquired using an ECAT EXACT HR+ camera in 3D mode. For brain imaging, dynamic scans were performed. Whole-body imaging consisted of serial scans acquired over a period of 6 hours post-injection to determine radiotracer distribution and dosimetry.

Arterial Blood Sampling and Analysis

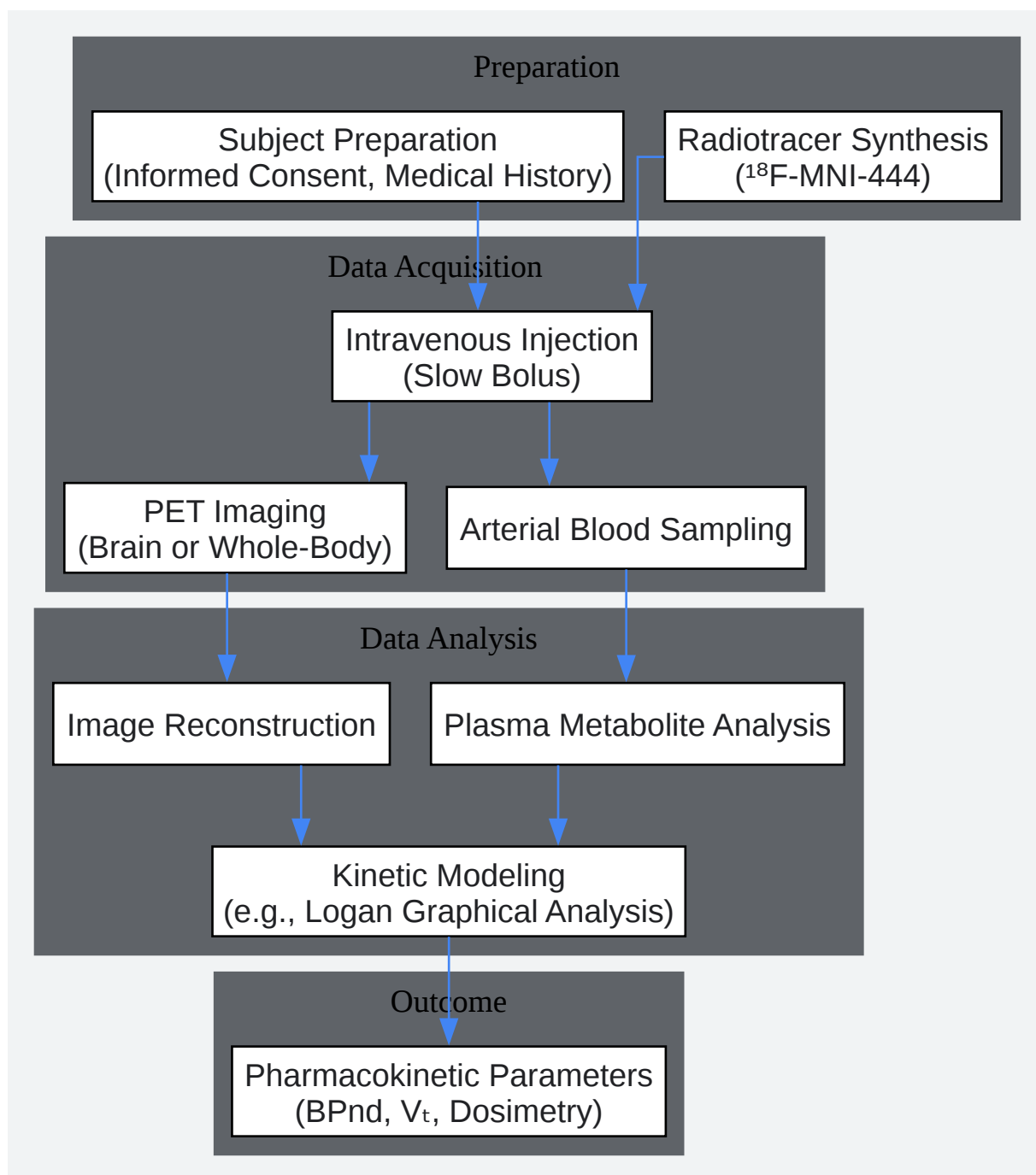
Arterial blood samples were collected throughout the brain PET scans to provide an input function for invasive kinetic modeling. Plasma was separated, and the fraction of the parent radiotracer was determined over time.

Data Analysis and Kinetic Modeling

Time-activity curves were generated for various brain regions. The quantification of ^{18}F -**MNI-444** binding was performed using both invasive and noninvasive methods. Kinetic modeling approaches included one- and two-tissue compartmental models (1TCM and 2TCM) and Logan graphical analysis to estimate the volume of distribution (V_t) and binding potential (BPnd).

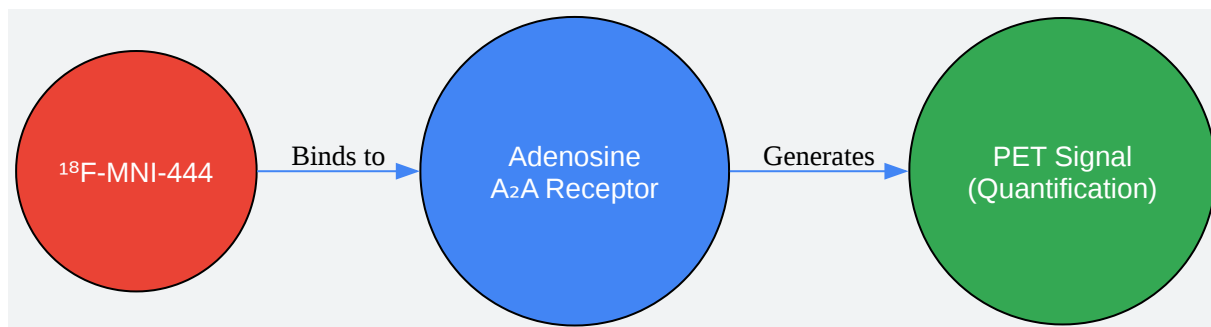
Visualizations

The following diagrams illustrate the experimental workflow for a typical ^{18}F -**MNI-444** PET study and the basic interaction of the radiotracer with its target.



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Caption: Experimental workflow for a human ^{18}F -MNI-444 PET study.



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Caption: Interaction of ^{18}F -**MNI-444** with the Adenosine A₂A Receptor.

Conclusion

^{18}F -**MNI-444** demonstrates favorable pharmacokinetic properties for imaging adenosine A₂A receptors in the human brain. It rapidly enters the brain, exhibits a distribution consistent with known A₂A receptor densities, and has a slow metabolism. The high binding potentials in target-rich regions and low test-retest variability make it a robust tool for neuroscience research. The estimated radiation dose is within acceptable limits for human studies, allowing for multiple scans in the same individual. These characteristics position ^{18}F -**MNI-444** as a valuable radiotracer for investigating the role of A₂A receptors in health and disease and for facilitating the development of new drugs targeting this system.

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References

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